![molecular formula C11H10N4O B1372674 5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile CAS No. 650628-66-3](/img/structure/B1372674.png)
5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile (5-AP-1-MPC) is a novel synthetic compound that has been studied for its potential application in various scientific research fields. It is a heterocyclic compound that contains both nitrogen and carbon atoms, and is derived from the pyrazole family. 5-AP-1-MPC has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been studied for its potential application in drug discovery and development.
Scientific Research Applications
Synthesis and Antimicrobial Activity
5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile derivatives have been utilized in the synthesis of novel Schiff bases with notable antimicrobial activity. This synthesis involves multi-step reactions including Gewald synthesis technique and Vilsmeier-Haack reaction, showcasing the compound's versatility in creating pharmacologically active agents (Puthran et al., 2019).
Role in Chemical Synthesis
The compound plays a crucial role in chemical synthesis, particularly in the formation of unexpected pyrazolopyrimidines during attempts to synthesize 5-substituted tetrazoles from carbonitriles. This demonstrates the compound's reactivity and potential in generating novel chemical structures (Faria et al., 2013).
Corrosion Inhibition
Pyranopyrazole derivatives of 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic environments. These studies not only highlight the compound's industrial relevance but also its potential in material science applications (Yadav et al., 2016).
Structural Analysis
The compound is also significant in structural analysis studies. For instance, its derivatives have been used in X-ray crystallography to determine the molecular structure of complex compounds, aiding in the understanding of molecular geometry and intermolecular interactions (Ganapathy et al., 2015).
Applications in Crop Protection
5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile derivatives have been synthesized for potential applications in crop protection. These derivatives exhibit high selectivity and efficiency under mild reaction conditions, highlighting their importance in agricultural chemistry (Plem et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-1,2,4-thiadiazoles, have been found to exhibit promising antibacterial activity against eskape pathogen strains .
Mode of Action
It’s worth noting that similar compounds, like 5-amino-1,2,4-thiadiazoles, have been found to interact strongly with biological targets due to their mesoionic character, which allows them to cross cellular membranes .
Biochemical Pathways
Related compounds, such as 1,3,4-thiadiazole derivatives, have been found to inhibit the urease enzyme, which is essential for the survival of certain bacteria .
Result of Action
Related compounds, such as 5-amino-1,2,4-thiadiazoles, have been found to exhibit potent antibacterial activity .
Action Environment
It’s worth noting that similar compounds, like 1,2,4-triazole derivatives, have been found to be effective corrosion inhibitors, suggesting that they may be stable in various environmental conditions .
properties
IUPAC Name |
5-amino-1-(3-methoxyphenyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-16-10-4-2-3-9(5-10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRXVZCMDMXZIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653581 | |
Record name | 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
650628-66-3 | |
Record name | 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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